molecular formula C9H11NO5S B2477618 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid CAS No. 115175-23-0

5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid

Cat. No.: B2477618
CAS No.: 115175-23-0
M. Wt: 245.25
InChI Key: YPWWYONXTGDMTK-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with dimethylsulfamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(Dimethylsulfamoyl)-2-ketobenzoic acid.

    Reduction: Formation of 5-(Dimethylamino)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid
  • 5-(Methylsulfamoyl)-2-hydroxybenzoic acid
  • 5-(Dimethylsulfamoyl)-3-hydroxybenzoic acid

Uniqueness

5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group on the benzoic acid core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(2)16(14,15)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWWYONXTGDMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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